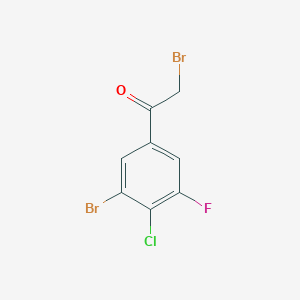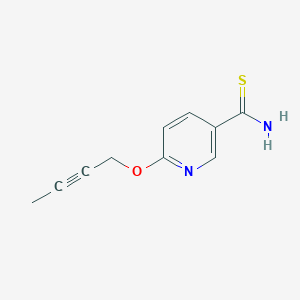
3',4'-Dibromo-2'-fluorophenacyl bromide
描述
3’,4’-Dibromo-2’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of two bromine atoms and one fluorine atom attached to the phenacyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibromo-2’-fluorophenacyl bromide typically involves the bromination and fluorination of a phenacyl precursor. One common method is as follows:
Starting Material: The synthesis begins with a phenacyl compound, such as 2’-fluorophenacyl bromide.
Bromination: The phenacyl compound is subjected to bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 4’ positions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3’,4’-Dibromo-2’-fluorophenacyl bromide.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dibromo-2’-fluorophenacyl bromide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
3’,4’-Dibromo-2’-fluorophenacyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding phenacyl derivatives with fewer halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Reduction: Products include partially or fully dehalogenated phenacyl compounds.
Oxidation: Products include phenacyl derivatives with additional oxygen-containing functional groups.
科学研究应用
3’,4’-Dibromo-2’-fluorophenacyl bromide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3’,4’-Dibromo-2’-fluorophenacyl bromide involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify nucleophilic sites in biological molecules, such as proteins and enzymes, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
3’,4’-Dibromo-2’-chlorophenacyl bromide: Similar structure but with a chlorine atom instead of a fluorine atom.
3’,4’-Dibromo-2’-iodophenacyl bromide: Similar structure but with an iodine atom instead of a fluorine atom.
3’,4’-Dibromo-2’-methylphenacyl bromide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3’,4’-Dibromo-2’-fluorophenacyl bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-bromo-1-(3,4-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLNARMPXJTDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


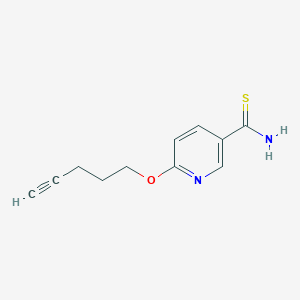
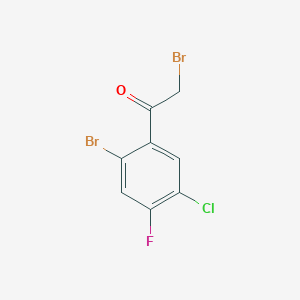
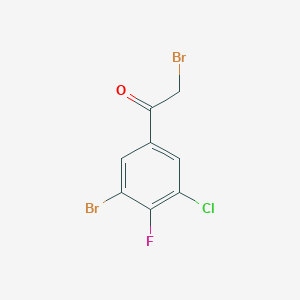
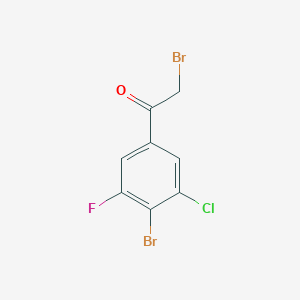

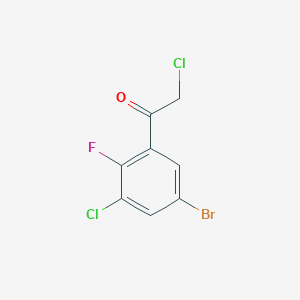
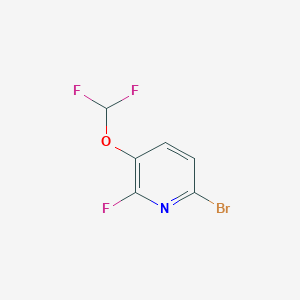

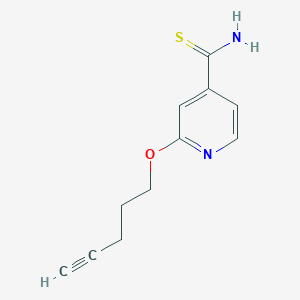

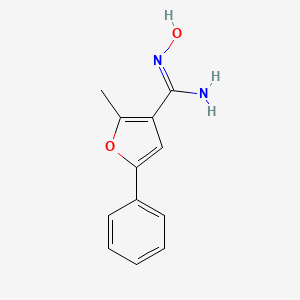
![2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1411071.png)
